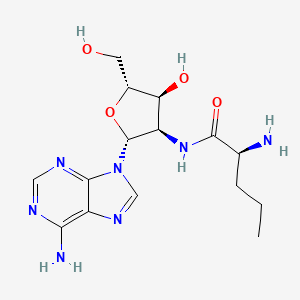![molecular formula C17H20ClN3O3S2 B12932028 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the class of benzimidazoles. It is known for its significant role in medicinal chemistry, particularly as a proton pump inhibitor. This compound is structurally characterized by a benzimidazole core substituted with a methoxy group and a sulfonothioyl group linked to a pyridine ring.
Preparation Methods
The synthesis of 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride involves several steps:
Starting Materials: The synthesis begins with 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Reaction Conditions: The reaction is carried out in methanol with sodium hydroxide as a base.
Isolation: After the reaction, the mixture is cooled, and the product is extracted using dichloromethane.
Purification: The crude product is purified by recrystallization from ethyl acetate.
Chemical Reactions Analysis
5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a proton pump inhibitor, which helps in reducing gastric acid secretion.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the pharmaceutical industry for the production of drugs that treat acid-related disorders.
Mechanism of Action
Comparison with Similar Compounds
This compound is similar to other proton pump inhibitors such as omeprazole and esomeprazole . it is unique due to its specific substitution pattern on the benzimidazole and pyridine rings, which may confer different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Pantoprazole
Properties
Molecular Formula |
C17H20ClN3O3S2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(6-methoxy-1H-benzimidazol-2-yl)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-oxo-sulfanylidene-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C17H19N3O3S2.ClH/c1-10-8-18-15(11(2)16(10)23-4)9-25(21,24)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);1H |
InChI Key |
ZYXBGYDAIOXNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=S)C2=NC3=C(N2)C=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
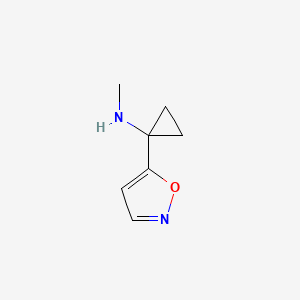
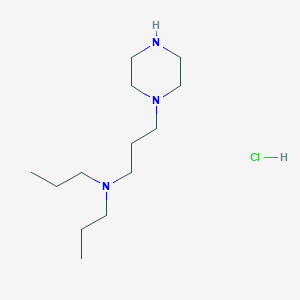
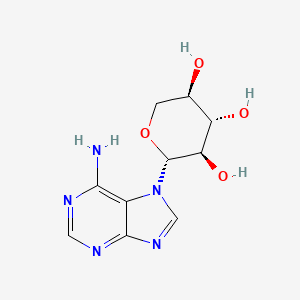
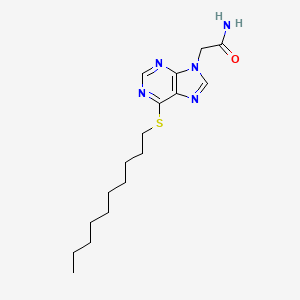


![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)


